3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of heterocyclic moieties such as imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Synthesis and Biological Evaluation
Highly functionalized dispiro heterocycles, which share structural similarities with the specified compound, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown good antimicrobial properties and reasonable antitubercular activities, suggesting potential applications in developing new treatments for infectious diseases (Dandia, Jain, & Laxkar, 2013).
Antitumor Activities
Certain dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones have been synthesized and shown to possess anti-tumor activities against various human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. This suggests the potential application of such compounds in cancer research and therapy (Girgis, 2009).
Anticancer Properties of Pyrimidin-2,4-diones
Research into 1,3-dialkylated-pyrimidin-2,4-diones has indicated significant anti-cancer activities, particularly when certain structural features such as piperidine/pyrrolidine groups and benzoyl or benzyl groups are present. These findings underscore the potential of structurally related compounds in developing new anticancer drugs (Singh & Paul, 2006).
Alpha 1 Adrenoceptor Affinity
Pyrimido[5,4-b]indole derivatives, with structural similarities to the compound , have been evaluated for their alpha 1 adrenoceptor affinity. Some derivatives have shown potent ligand properties for alpha 1 adrenoceptors, indicating potential research applications in studying cardiovascular functions and disorders (Russo, Romeo, Guccione, & de Blasi, 1991).
Antimicrobial Activities
New Schiff bases of pyrido[1,2-a]pyrimidine derivatives have been synthesized and demonstrated variable antibacterial and antifungal activities, pointing to potential applications in developing new antimicrobial agents (Alwan, Al Kaabi, & Hashim, 2014).
Mechanism of Action
Target of Action
Piperidine derivatives are also important in drug design and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Many indole-containing compounds interact with proteins to exert their effects . Similarly, piperidine derivatives are known to interact with various biological targets .
Biochemical Pathways
Without specific information on “3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, it’s difficult to say which biochemical pathways it might affect. Both indole and piperidine moieties are found in a wide range of biologically active compounds, suggesting that they could potentially interact with multiple pathways .
Pharmacokinetics
Many indole and piperidine derivatives are well absorbed and distributed in the body .
Result of Action
Compounds containing indole and piperidine moieties can have a wide range of effects, depending on their specific structures and targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the activity and stability of pharmaceutical compounds .
Properties
IUPAC Name |
3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-19(14-3-4-17-13(12-14)5-9-22-17)25-10-6-15(7-11-25)26-20(28)16-2-1-8-23-18(16)24-21(26)29/h1-5,8-9,12,15,22H,6-7,10-11H2,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCPNNHXGLXDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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